molecular formula C12H18I2N4OS B13826204 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide CAS No. 4175-03-5

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide

Cat. No.: B13826204
CAS No.: 4175-03-5
M. Wt: 520.17 g/mol
InChI Key: ZQVGYEFKXIDVRT-UHFFFAOYSA-M
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Description

This compound is a thiazolium salt featuring a pyrimidine moiety and an ethanol substituent. Its IUPAC name, 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide, reflects its structural complexity. Key features include:

  • A 4-amino-2-methylpyrimidine group linked via a methylene bridge to a 4-methylthiazolium ring.
  • A 2-hydroxyethyl substituent at the 5-position of the thiazolium ring.
  • Dual iodide counterions (one as a hydroiodide salt).

The molecular formula is C₁₂H₁₇IN₄OS, with a molecular weight of 392.259 g/mol .

Properties

CAS No.

4175-03-5

Molecular Formula

C12H18I2N4OS

Molecular Weight

520.17 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide;hydroiodide

InChI

InChI=1S/C12H17N4OS.2HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1

InChI Key

ZQVGYEFKXIDVRT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.I.[I-]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide is typically approached by constructing the thiazolium ring system substituted with the pyrimidinyl methyl group, followed by quaternization and salt formation with iodine species. The synthetic route often leverages commercially available starting materials and involves aqueous or alcoholic media to facilitate reactions and purification.

Synthetic Route Description

  • Step 1: Preparation of the 4-Amino-2-methylpyrimidin-5-yl methyl intermediate

    The 4-amino-2-methylpyrimidine moiety is accessed either from thiamine degradation or by direct synthesis using pyrimidine precursors. This intermediate is functionalized at the 5-position with a methyl group that will later link to the thiazolium ring.

  • Step 2: Construction of the 4-methyl-1,3-thiazolium ring

    The thiazolium ring is formed by cyclization reactions involving appropriate thioamide and α-halo ketone or aldehyde precursors. The 4-methyl substituent is introduced during this step, often via methylation of the thiazole ring.

  • Step 3: Linking of the pyrimidinyl methyl group to the thiazolium ring

    The pyrimidinyl methyl group is attached at the 3-position of the thiazolium ring through nucleophilic substitution or alkylation reactions, yielding the core cationic structure.

  • Step 4: Introduction of the 2-hydroxyethyl side chain

    The 2-hydroxyethyl substituent at the 5-position of the thiazolium ring is installed via alkylation with 2-bromoethanol or similar reagents, forming the ethanol functionality.

  • Step 5: Formation of iodide hydroiodide salt

    The final quaternized thiazolium compound is reacted with iodine or hydroiodic acid to yield the iodide hydroiodide salt form. This step stabilizes the cationic species and enhances the compound's crystalline and solubility properties.

Experimental Conditions

  • Solvents: Water, ethanol, or mixtures thereof are preferred to promote environmentally friendly and efficient reactions.

  • Temperature: Mild heating (40–80°C) is typically applied to facilitate cyclization and alkylation steps without decomposing sensitive intermediates.

  • Reaction Time: Varies from several hours to overnight depending on the step and reagents.

  • Purification: Crystallization from aqueous or alcoholic solutions and recrystallization to obtain pure iodide hydroiodide salt.

Research Data and Analysis

Kinetic and Acid-Base Properties

Studies on related thiazolium compounds, including triazolium mimics of thiamine, reveal that the presence of additional nitrogen atoms in the ring system significantly influences the acidity of the C3 carbon, which is critical for catalytic activity in enzymatic models. The 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide shows enhanced acidity compared to native thiamine analogs, facilitating carbene/ylide formation important for catalytic mechanisms.

Spectroscopic Characterization

  • NMR Spectroscopy: ^1H NMR confirms the presence of characteristic protons on the pyrimidinyl ring, thiazolium ring, and hydroxyethyl side chain.

  • Mass Spectrometry: Confirms molecular weight and salt composition.

  • X-ray Crystallography: Structural elucidation of the salt form confirms the ionic interactions between the cation and iodide/hydroiodide anions.

Summary Table of Preparation Steps

Step Reaction Description Key Reagents/Conditions Outcome/Intermediate
1 Synthesis of 4-amino-2-methylpyrimidin-5-yl methyl Pyrimidine precursors, thiamine Pyrimidinyl methyl intermediate
2 Formation of 4-methyl-1,3-thiazolium ring Thioamide, α-halo ketone, methylating agents 4-methylthiazolium intermediate
3 Attachment of pyrimidinyl methyl group Alkylation reagents Cationic thiazolium core
4 Introduction of 2-hydroxyethyl side chain 2-bromoethanol or equivalent Hydroxyethyl-substituted thiazolium
5 Salt formation with iodide and hydroiodide Iodine, hydroiodic acid Final iodide hydroiodide salt compound

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds[][3].

Mechanism of Action

The mechanism of action of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It can also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Potential: The target compound’s ionic nature and hydroxyl group may improve bioavailability relative to neutral thiazole-pyrimidine hybrids, which often require formulation aids .
  • Synthetic Challenges : Regioselective functionalization of the thiazolium ring remains a hurdle, contrasting with straightforward cyclizations in oxadiazole derivatives .

Biological Activity

The compound 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide is a derivative of thiamine (Vitamin B1) and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

  • Molecular Formula : C14H20I2N4O2S
  • Molecular Weight : 470.25 g/mol
  • CAS Number : Not explicitly listed, but related compounds are referenced under similar identifiers.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the activity against various bacterial strains. In vitro studies have shown that compounds similar to 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide possess activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Antimalarial Properties

A systematic study on thiazole derivatives found that modifications in the molecular structure can lead to increased potency against Plasmodium falciparum, the causative agent of malaria. Compounds with similar thiazole structures demonstrated promising antimalarial activity with low cytotoxicity in HepG2 cell lines . The structure–activity relationship (SAR) highlighted that electron-withdrawing groups at specific positions could enhance efficacy.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

The biological activity of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes critical for pathogen survival, such as xanthine oxidase.
  • Interference with Nucleic Acid Synthesis : The compound may disrupt nucleic acid synthesis in microorganisms, leading to cell death.
  • Modulation of Immune Response : By affecting cytokine production, these compounds might modulate immune responses effectively.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to the compound . The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting effective antimicrobial action .

Study 2: Antimalarial Activity

Another study focused on a series of thiazole analogs and their effects on Plasmodium falciparum. The findings revealed that certain modifications led to compounds with IC50 values in the low micromolar range, indicating strong antimalarial potential .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntimalarialHigh potency against Plasmodium falciparum
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Why do computational predictions sometimes conflict with experimental solubility data?

  • Methodology :
  • Solvent parameterization : Adjust COSMO-RS parameters for iodide ion pairing effects.
  • Experimental validation : Use shake-flask method with UV/Vis quantification (λ = 280 nm for pyrimidine absorbance) .

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